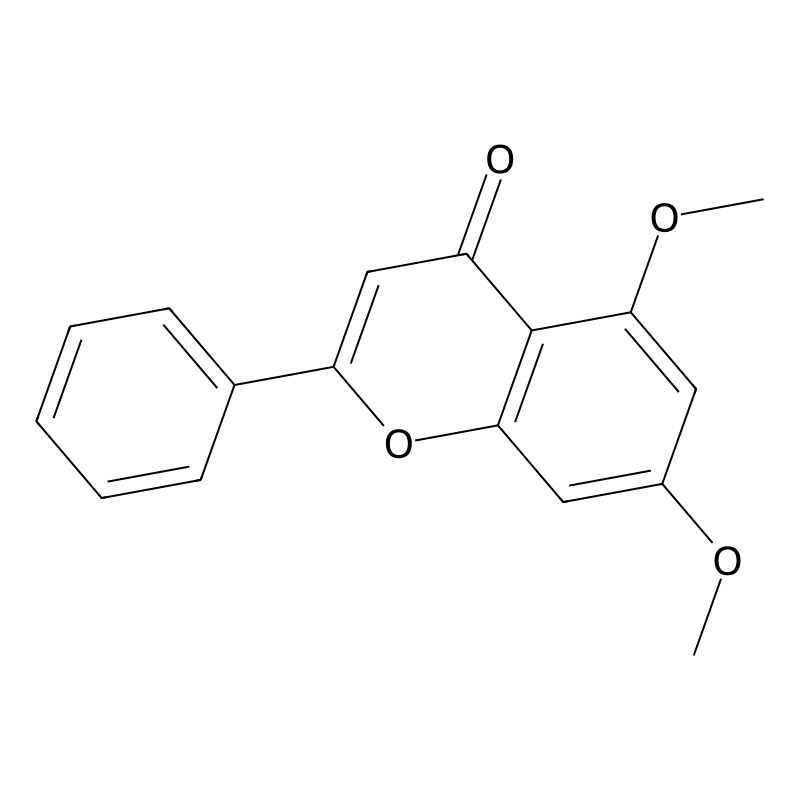

5,7-Dimethoxyflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Sources of 5,7-Dimethoxyflavone

5,7-Dimethoxyflavone (5,7-DMF) is a naturally occurring flavone found in various plants, including Kaempferia parviflora (known as black ginger) [], Piper caninum, and Leptospermum scoparium (Manuka tea) []. It has garnered significant scientific research interest due to its diverse potential health benefits observed in vitro studies.

Potential Health Benefits of 5,7-Dimethoxyflavone

Anti-inflammatory and Antioxidant Properties

Research suggests that 5,7-DMF possesses anti-inflammatory and antioxidant effects. Studies have shown its ability to reduce inflammation and oxidative stress in various cell lines, potentially offering benefits for conditions like arthritis and neurodegenerative diseases [, ].

Chemopreventive and Chemosensitizing Properties

Studies indicate that 5,7-DMF may exhibit chemopreventive and chemosensitizing properties. It has been shown to suppress the growth and proliferation of cancer cells in vitro, suggesting potential applications in cancer prevention and treatment [].

Other Potential Benefits

Additional research suggests that 5,7-DMF may have other potential benefits, including:

- Anti-diabetic and anti-obesity effects: Studies have shown its ability to improve insulin sensitivity and regulate blood sugar levels, potentially offering benefits for diabetes management [].

- Anti-sarcopenic effect: Research suggests that 5,7-DMF may help prevent muscle loss associated with aging (sarcopenia) by regulating protein turnover and promoting mitochondrial biogenesis [].

5,7-Dimethoxyflavone, also known as chrysin dimethyl ether, is a member of the flavonoid family characterized by two methoxy groups attached to the C7 atom of its flavonoid backbone. Its chemical formula is C17H14O4, and it is classified as a 7-O-methylated flavonoid. This compound has been detected in various foods, particularly teas, suggesting its potential as a dietary biomarker .

5,7-DMF exhibits a wide range of biological activities, including:

- Anti-inflammatory: Studies suggest it might suppress inflammation by various mechanisms, including inhibiting the production of inflammatory mediators [].

- Anti-diabetic: It might improve insulin sensitivity and lower blood glucose levels [].

- Anti-cancer: Some research indicates it could induce cell death in cancer cells [].

- Anti-obesity: Studies suggest it might promote fat burning and reduce body weight gain [].

The exact mechanisms underlying these effects are still under investigation. However, some studies propose that 5,7-DMF interacts with cellular signaling pathways and enzyme activities to exert its effects [, ].

- Methylation: The presence of methoxy groups allows for further methylation reactions.

- Oxidation: It can be oxidized to form various phenolic compounds.

- Hydrolysis: It may also undergo hydrolysis under acidic or basic conditions to yield corresponding aglycones.

The reactivity of 5,7-dimethoxyflavone is largely influenced by its functional groups, particularly the carbonyl group at the C4 position .

Research has highlighted various biological activities associated with 5,7-dimethoxyflavone:

- Anti-inflammatory Effects: It has been shown to reduce levels of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, indicating its potential in inflammatory conditions .

- Muscle Health: Studies suggest that it may inhibit sarcopenia by regulating protein turnover and enhancing mitochondrial function in skeletal muscle .

- Intestinal Barrier Function: It enhances the integrity of intestinal tight junctions by increasing occludin and reducing claudin-2 expression in intestinal cells .

Several methods have been developed for synthesizing 5,7-dimethoxyflavone:

- Methylation of Chrysin: Chrysin can be methylated using methyl iodide in the presence of a base to yield 5,7-dimethoxyflavone.

- Chemical Synthesis from Flavonoids: Other flavonoids can be used as starting materials for the synthesis through various organic transformations including alkylation and acylation reactions.

These methods highlight the versatility of synthetic approaches available for producing this compound .

5,7-Dimethoxyflavone has several potential applications:

- Nutraceuticals: Due to its anti-inflammatory and muscle-protective properties, it is being explored as a dietary supplement for aging populations.

- Pharmaceuticals: Its ability to enhance intestinal barrier function may lead to applications in gastrointestinal health products.

- Cancer Research: Preliminary studies indicate that it may induce apoptosis in liver cancer cells, suggesting potential anti-cancer properties .

Interaction studies have revealed that 5,7-dimethoxyflavone may interact with various biological pathways:

- It modulates pathways related to mitochondrial biogenesis and protein turnover, particularly through the activation of peroxisome proliferator-activated receptor-gamma coactivator 1 alpha and nuclear respiratory factor 1 .

- Additionally, it influences cellular signaling pathways involved in inflammation and muscle atrophy, making it a compound of interest in both metabolic and degenerative diseases .

5,7-Dimethoxyflavone shares structural similarities with other flavonoids but exhibits unique properties. Here are some comparable compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Chrysin | Naturally occurring flavonoid; anti-inflammatory | Lacks methoxy groups at positions 5 and 7 |

| Apigenin | Anti-cancer properties; found in parsley | Different substitution pattern on the flavonoid backbone |

| Luteolin | Antioxidant activity; found in celery | More hydroxyl groups compared to 5,7-dimethoxyflavone |

| Quercetin | Widely studied for cardiovascular benefits | Contains multiple hydroxyl groups enhancing solubility |

The unique positioning of methoxy groups in 5,7-dimethoxyflavone contributes to its distinct biological activities and potential therapeutic applications compared to these similar compounds .

5,7-Dimethoxyflavone belongs to the extensive class of flavonoids, specifically categorized as a dimethoxyflavone derivative within the broader phenylpropanoid and polyketide family. The compound possesses multiple recognized nomenclature designations, including chrysin dimethyl ether, dimethylchrysin, and chrysin 5,7-dimethyl ether, reflecting its structural relationship to the parent compound chrysin. The systematic IUPAC name 5,7-dimethoxy-2-phenylchromen-4-one precisely describes the molecular architecture, while alternative designations such as 5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one provide additional structural clarity.

The Chemical Abstracts Service (CAS) registry number 21392-57-4 serves as the primary identifier for this compound in chemical databases and literature. Additional database identifiers include PubChem CID 88881, ChEBI:3684, and CHEMBL275391, facilitating comprehensive literature searches and chemical information retrieval. The molecular weight of 282.29 g/mol establishes the compound's position within the medium-molecular-weight range of flavonoid compounds, while the canonical SMILES notation COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3 provides precise structural representation for computational applications.

Structural analysis reveals the presence of two methoxy groups positioned at the 5 and 7 carbon atoms of the flavone backbone, distinguishing it from the parent chrysin molecule through specific methylation patterns. The InChI key JRFZSUMZAUHNSL-UHFFFAOYSA-N provides an additional layer of molecular identification, ensuring accurate compound recognition across diverse chemical databases and research platforms. This comprehensive nomenclature system facilitates effective communication within the scientific community and enables precise identification across various research contexts.

Historical Context in Phytochemical Research

The identification and characterization of 5,7-dimethoxyflavone within phytochemical research represents a significant milestone in natural product chemistry, with initial documentation dating to systematic studies of traditional medicinal plants. Early investigations focused on the compound's presence in Boesenbergia rotunda, where researchers identified it as a key bioactive constituent alongside other flavonoid derivatives. The systematic classification of the compound emerged through comprehensive chemical analysis of ginger family plants, particularly within the Zingiberaceae family, where multiple species demonstrated significant concentrations of this methylated flavone.

Historical development of analytical techniques enabled precise identification and quantification of 5,7-dimethoxyflavone in various plant matrices, with chromatographic methods revealing its consistent presence across multiple botanical sources. The compound's recognition gained momentum through pharmacological investigations demonstrating significant biological activities, particularly anti-inflammatory properties that validated traditional medicinal applications. Early toxicological assessments established safety profiles through animal studies, revealing mild central nervous system depressant activities alongside the primary therapeutic effects.

Research progression in the late twentieth and early twenty-first centuries expanded understanding of the compound's mechanisms of action, revealing interactions with prostaglandin biosynthesis and inflammatory mediators. The development of synthetic methodologies enabled controlled production of the compound, facilitating detailed structure-activity relationship studies and derivative development. Contemporary research has positioned 5,7-dimethoxyflavone as a lead compound for pharmaceutical development, with ongoing investigations exploring novel therapeutic applications and optimized delivery systems.

Significance in Natural Product Chemistry

5,7-Dimethoxyflavone represents a paradigmatic example of natural product optimization through methylation, demonstrating how subtle structural modifications can enhance bioavailability and therapeutic efficacy compared to parent compounds. The compound exemplifies the principle of pharmacophore modification in natural products, where strategic methylation of hydroxyl groups improves membrane permeability while maintaining essential biological activities. This methylation pattern serves as a model for synthetic chemists developing novel flavonoid derivatives with enhanced pharmacological properties.

The compound's significance extends beyond individual therapeutic applications to represent broader principles of natural product chemistry, including the role of O-methylation in plant secondary metabolism. Research has demonstrated that the methylation pattern in 5,7-dimethoxyflavone contributes to improved metabolic stability compared to unmethylated flavonoids, providing insights into evolutionary optimization of bioactive compounds. The compound serves as a valuable scaffold for medicinal chemistry applications, with numerous synthetic derivatives demonstrating enhanced or modified biological activities.

Contemporary natural product research recognizes 5,7-dimethoxyflavone as a versatile lead compound for developing targeted therapeutics, particularly in areas of inflammation, metabolic disorders, and age-related diseases. The compound's ability to interact with multiple biological targets while maintaining favorable safety profiles exemplifies the polypharmacological approach increasingly valued in modern drug development. Its presence in traditional medicinal preparations provides validation for ethnopharmacological approaches to drug discovery, bridging traditional knowledge with contemporary scientific investigation.

Taxonomic Distribution and Botanical Relevance

5,7-Dimethoxyflavone demonstrates widespread distribution across the Zingiberaceae family, with particularly high concentrations identified in Kaempferia parviflora, Boesenbergia rotunda, and related genera. Kaempferia parviflora, commonly known as black ginger or Thai ginseng, represents the most extensively studied botanical source, containing substantial quantities of this compound alongside other bioactive methoxyflavones. The rhizomes of K. parviflora serve as the primary commercial source for 5,7-dimethoxyflavone extraction, with standardized preparations typically containing defined concentrations of this active constituent.

Boesenbergia rotunda, traditionally known as Chinese keys or fingerroot, constitutes another significant botanical source, with the compound identified in both rhizomatous and aerial plant tissues. Systematic phytochemical investigations have revealed variable concentrations across different plant parts, with rhizomes generally exhibiting higher concentrations compared to leaves and stems. Geographic distribution studies indicate that Southeast Asian populations of these species typically contain higher concentrations of 5,7-dimethoxyflavone compared to specimens from other regions, suggesting environmental influences on secondary metabolite production.

Recent botanical surveys have expanded the known distribution of 5,7-dimethoxyflavone to include additional genera within the Zingiberaceae family, with Alpinia nigra representing a notable source for related dimethoxyflavone derivatives. The compound's presence across multiple genera suggests evolutionary conservation of the biosynthetic pathways responsible for its production, indicating significant adaptive advantages for plants containing this metabolite. Taxonomic studies continue to identify new botanical sources, expanding the potential for sustainable commercial production while providing insights into the ecological roles of this important secondary metabolite.

Molecular Characteristics and Formula

5,7-Dimethoxyflavone, systematically named 5,7-dimethoxy-2-phenyl-4H-chromen-4-one, represents a naturally occurring flavonoid compound characterized by its distinctive dimethoxylated structure [1]. The compound possesses the molecular formula C₁₇H₁₄O₄ with a molecular weight of 282.29 grams per mole [1] [3]. This flavonoid is also recognized in the scientific literature as chrysin dimethyl ether, reflecting its structural relationship to the parent compound chrysin [1] [4].

The chemical structure of 5,7-dimethoxyflavone features the characteristic flavone backbone consisting of a benzopyran ring system fused with a phenyl substituent at the 2-position [1]. The International Union of Pure and Applied Chemistry name for this compound is 5,7-dimethoxy-2-phenylchromen-4-one, which precisely describes its substitution pattern [4]. The compound bears the Chemical Abstracts Service registry number 21392-57-4 [3] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₄O₄ | [1] |

| Molecular Weight | 282.29 g/mol | [1] [3] |

| Chemical Abstracts Service Number | 21392-57-4 | [3] [7] |

| International Union of Pure and Applied Chemistry Name | 5,7-dimethoxy-2-phenylchromen-4-one | [4] |

| Simplified Molecular-Input Line-Entry System | COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3 | [4] |

Physical and Physicochemical Properties

5,7-Dimethoxyflavone exhibits distinctive physical properties that characterize its solid-state behavior and molecular interactions [5]. The compound appears as white to light yellow crystalline powder or crystals at room temperature [7]. The melting point of 5,7-dimethoxyflavone has been consistently reported across multiple sources, ranging from 147°C to 152°C, with most reliable measurements indicating a melting point of 150-152°C [5] [7].

The compound demonstrates specific thermal characteristics with a predicted boiling point of 476.6°C at standard atmospheric pressure [5] [26]. The density of 5,7-dimethoxyflavone has been calculated as 1.242 grams per cubic centimeter [5] [26]. These physical properties reflect the compound's aromatic nature and intermolecular hydrogen bonding capabilities.

Regarding solubility characteristics, 5,7-dimethoxyflavone shows limited water solubility but demonstrates good solubility in organic solvents [5] [9]. The compound is slightly soluble in chloroform and ethyl acetate [5]. In dimethyl sulfoxide, 5,7-dimethoxyflavone exhibits excellent solubility with a reported concentration of 100 milligrams per milliliter [9] [24].

| Physical Property | Value | Reference |

|---|---|---|

| Physical State | White to light yellow crystalline powder | [7] |

| Melting Point | 150-152°C | [5] [7] |

| Boiling Point | 476.6°C at 760 mmHg | [5] [26] |

| Density | 1.242 g/cm³ | [5] [26] |

| Flash Point | 213.4°C | [26] |

| Vapor Pressure | 3.01 × 10⁻⁹ mmHg at 25°C | [26] |

| Dimethyl Sulfoxide Solubility | 100 mg/mL | [9] [24] |

The compound exhibits a topological polar surface area of 44.8 square angstroms, indicating moderate polarity [2]. The octanol-water partition coefficient (LogP) has been estimated at 3.270, suggesting moderate lipophilicity [5]. These physicochemical parameters influence the compound's bioavailability and membrane permeability characteristics.

Spectroscopic Profiles

Nuclear Magnetic Resonance Data

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 5,7-dimethoxyflavone through both proton and carbon-13 chemical shift analysis [29] [32]. The proton nuclear magnetic resonance spectrum of 5,7-dimethoxyflavone reveals characteristic signals that confirm its flavone structure and substitution pattern [29].

In the aromatic region, the compound displays distinct proton signals corresponding to the A-ring and B-ring systems [29]. The meta-coupled protons H-6 and H-8 in the A-ring appear as doublets with coupling constants of approximately 2.0 Hz [15]. The B-ring phenyl protons manifest as a complex multiplet in the aromatic region between 7.0 and 8.0 parts per million [29].

The methoxy groups at positions 5 and 7 produce characteristic singlets in the proton nuclear magnetic resonance spectrum, typically appearing around 3.9 parts per million [32]. These methoxy signals integrate for three protons each and serve as diagnostic markers for the dimethoxylated flavone structure [32].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each carbon atom in the molecule [27] [28]. The carbonyl carbon at position 4 appears significantly downfield, typically around 175-180 parts per million, characteristic of flavone ketones [28]. The aromatic carbons of both the chromone core and the phenyl ring exhibit chemical shifts in the range of 100-160 parts per million [28].

| Nuclear Magnetic Resonance Parameter | Value | Reference |

|---|---|---|

| H-6, H-8 Coupling Constant | ~2.0 Hz | [15] |

| Methoxy Proton Chemical Shift | ~3.9 ppm | [32] |

| Carbonyl Carbon Chemical Shift | 175-180 ppm | [28] |

| Aromatic Carbon Range | 100-160 ppm | [28] |

Mass Spectrometry Characteristics

Mass spectrometry analysis of 5,7-dimethoxyflavone provides definitive molecular weight confirmation and fragmentation pattern information [13]. The molecular ion peak appears at mass-to-charge ratio 282, corresponding to the intact molecular formula C₁₇H₁₄O₄ [1]. Electron impact ionization produces characteristic fragmentation patterns that aid in structural elucidation [14].

The collision cross section measurement for 5,7-dimethoxyflavone has been determined as 160.5 square angstroms for the protonated molecular ion, providing three-dimensional structural information [1]. This parameter is valuable for distinguishing structural isomers and confirming molecular geometry [1].

Liquid chromatography-tandem mass spectrometry methods have been developed for quantitative analysis of 5,7-dimethoxyflavone, achieving lower limits of quantification as low as 2 nanograms per milliliter [13]. These sensitive analytical methods enable pharmacokinetic studies and biological sample analysis [13].

Infrared and UV-Visible Spectroscopy Parameters

Infrared spectroscopy of 5,7-dimethoxyflavone reveals characteristic absorption bands that confirm the presence of specific functional groups [11] [14]. The carbonyl stretching vibration appears prominently around 1642 wavenumbers, indicating the presence of the flavone ketone functionality [14]. Aromatic carbon-carbon double bond stretching vibrations manifest around 1601 wavenumbers [14].

The methoxy groups contribute characteristic carbon-oxygen stretching vibrations in the fingerprint region of the infrared spectrum [11]. These bands provide confirmation of the methoxy substitution pattern and distinguish the compound from hydroxylated analogs [11].

Ultraviolet-visible spectroscopy demonstrates the characteristic absorption pattern of flavones with two major absorption maxima [15] [16]. The first absorption band appears around 265-267 nanometers, attributed to the A-ring chromophore [15] [16]. The second band occurs around 348-352 nanometers, corresponding to the extended conjugation system involving both rings [15].

| Spectroscopic Parameter | Value | Assignment | Reference |

|---|---|---|---|

| Carbonyl Stretching | 1642 cm⁻¹ | C=O stretch | [14] |

| Aromatic C=C Stretching | 1601 cm⁻¹ | Aromatic bonds | [14] |

| UV Maximum 1 | 265-267 nm | A-ring absorption | [15] [16] |

| UV Maximum 2 | 348-352 nm | Extended conjugation | [15] |

The ultraviolet absorption characteristics of 5,7-dimethoxyflavone have been utilized for quantitative analysis in thin-layer chromatography applications [16]. The maximum absorbance wavelength of 265 nanometers provides optimal sensitivity for analytical determinations [16].

Structure-Activity Relationships

Significance of Methoxy Groups at 5,7-Positions

The methoxy substituents at positions 5 and 7 of the flavone core structure play crucial roles in determining the biological activity and physicochemical properties of 5,7-dimethoxyflavone [18] [19]. These methoxy groups represent methylated derivatives of the corresponding hydroxyl groups found in the parent compound chrysin, significantly altering the compound's interaction profile with biological targets [17].

Research investigations have demonstrated that methoxylation at the 5-position influences multiple biological pathways [18]. The presence of methoxy groups at positions 5 and 7 has been shown to reduce anticancer activity compared to hydroxylated analogs, yet significantly enhances anti-inflammatory properties [18]. This structure-activity relationship indicates that the methoxy substitution pattern confers selectivity for specific biological targets [18].

The methoxy groups at these positions affect the compound's ability to interact with DNA through intercalation mechanisms [19]. Studies have revealed that substitution of hydroxyl groups with methoxy moieties at positions 5 and 7 reduces DNA binding affinity compared to the parent dihydroxy compound [19]. The binding constants for methoxylated derivatives are approximately 1000-fold lower than those of hydroxylated analogs [19].

Nuclear magnetic resonance spectroscopic studies have revealed that the 5-methoxy group in particular exhibits unique chemical shift behavior when surrounded by quaternary carbon atoms [27] [32]. This observation provides insight into the electronic environment and potential for specific molecular interactions [27].

| Structural Feature | Biological Effect | Reference |

|---|---|---|

| 5,7-Dimethoxy substitution | Reduced anticancer activity | [18] |

| 5,7-Dimethoxy substitution | Enhanced anti-inflammatory activity | [18] |

| Methoxy vs. hydroxyl | Reduced DNA binding (1000-fold) | [19] |

| 5-Methoxy chemical shift | Diagnostic downfield shift | [27] [32] |

Chromene Core Structure Implications

The chromene core structure, systematically known as 4H-chromen-4-one, represents the fundamental scaffold responsible for the biological activity of 5,7-dimethoxyflavone [20] [21]. This bicyclic aromatic system provides the rigid framework necessary for specific molecular recognition and binding interactions [21].

The chromene moiety has been identified as a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds [22]. The planar aromatic system facilitates π-π stacking interactions with biological targets, while the ketone functionality at position 4 serves as a hydrogen bond acceptor [21]. These structural features contribute to the compound's ability to interact with various enzyme active sites [20].

Research has demonstrated that the presence of the chromene core enhances certain biological activities compared to structurally related compounds lacking this system [20]. Comparative studies with prenylated flavanones have shown that compounds containing the chromene moiety exhibit superior enzyme inhibitory activity in the nanomolar range [20]. This enhancement is attributed to the rigid planar structure that optimizes binding geometry [20].

The chromene core structure influences the compound's photochemical properties and stability [21]. The extended conjugation system affects ultraviolet absorption characteristics and contributes to the compound's potential applications in photoprotective formulations [15]. The aromatic nature of the chromene system also impacts the compound's metabolic stability and pharmacokinetic properties [21].

| Chromene Core Feature | Structural Implication | Reference |

|---|---|---|

| Planar aromatic system | π-π stacking interactions | [21] |

| Position 4 ketone | Hydrogen bond acceptor | [21] |

| Rigid framework | Optimized binding geometry | [20] |

| Extended conjugation | UV absorption properties | [15] [21] |

Occurrence in the Zingiberaceae Family

Extensive phytochemical surveys show that 5,7-dimethoxyflavone (DMF) is confined almost entirely to rhizomatous members of the ginger family (Zingiberaceae), where it occurs as a major polymethoxyflavone.

3.1.1 Kaempferia parviflora as the Primary Source

- Quantitative TLC-densitometric and HPLC studies on 15 Thai collections of K. parviflora rhizomes reported a mean DMF concentration of 2.15 ± 0.64 g per 100 g dry weight (DW), with image-analysis values of 1.96 ± 0.51 g per 100 g DW confirming the result [1].

- Controlled-environment experiments showed that partial shading (30% light reduction) elevated DMF levels in two cultivars relative to full sun, indicating light-dependent modulation of biosynthesis [2].

3.1.2 Boesenbergia rotunda Content

- Early chromatographic work on black-rhizome B. rotunda (syn. B. pandurata) revealed DMF titres up to 21.68 mg g-¹ DW (2.17% w/w), with 5,7,4′-trimethoxyflavone and DMF being the dominant flavones [3].

- Cell-culture studies confirmed de-novo DMF production, although at substantially lower titres (≤0.20 mg g-¹ DW) than intact rhizomes, suggesting organ-specific expression of key methyltransferases [4].

3.1.3 Comparative Distribution in Related Species

Smaller amounts of DMF have been chromatographically detected in other Zingiberaceae taxa, including Alpinia galanga and Piper caninum, but quantitative data remain scarce [5] [6]. Current evidence therefore supports a narrow chemotaxonomic localisation of high DMF levels to K. parviflora and B. rotunda.

| Species (organ) | DMF content | Method / Reference |

|---|---|---|

| Kaempferia parviflora (rhizome) | 2.15 ± 0.64 g 100 g-¹ DW | TLC-densitometry [1] |

| Boesenbergia rotunda (rhizome) | 21.68 mg g-¹ DW | HPLC [3] |

| B. rotunda cell suspensions | ≤0.20 mg g-¹ DW | HPLC [4] |

Geographical Distribution of Source Plants

Kaempferia parviflora is indigenous to the monsoonal uplands of northern and north-eastern Thailand but is now cultivated across continental South-East Asia, Peninsular Malaysia, and Sumatra [7] [8].

Boesenbergia rotunda ranges from southern Yunnan through mainland South-East Asia to West Malesia; naturalised populations occur in tropical India and Sri Lanka [9] [10] [11]. Both species thrive in humid, semi-shaded forest margins below 1 900 m, mirroring the ecological niche of many DMF-rich Zingiberaceae taxa [12] [13].

| Region | K. parviflora | B. rotunda |

|---|---|---|

| Northern Thailand | Native; widespread | Native; common |

| Peninsular Malaysia | Cultivated | Indigenous |

| Yunnan (China) | Introduced trials | Indigenous edge of range |

| Sumatra / Borneo | Naturised pockets | Indigenous |

Biosynthetic Pathways

3.3.1 Flavonoid Biosynthesis Overview

DMF derives from the general phenylpropanoid pathway. Phenylalanine is converted to 4-coumaroyl-CoA, condensed with three malonyl-CoA units by chalcone synthase, cyclised to naringenin chalcone, and then to naringenin. Flavone synthase converts naringenin to chrysin (5,7-dihydroxyflavone), the immediate substrate for successive O-methylations to DMF [14] [15] [16].

3.3.2 Methylation Mechanisms in Plant Systems

SAM-dependent O-methyltransferases (OMTs) catalyse site-specific transfer of methyl groups to flavonoid hydroxyls [17]. In Thai isolates of K. parviflora two OMT isoenzymes, ROMT-9 and SOMT-2, were shown to methylate kaempferol to the 5,7-dimethoxy product when co-expressed in Escherichia coli, demonstrating enzymatic feasibility of sequential 5- and 7-O-methylation [18].

Recent structural work on class-II FOMTs (e.g., PfOMT3 from Perilla frutescens) confirms a conserved SAM-binding Rossmann-like fold with substrate recognition loops that dictate regiospecificity; PfOMT3 methylates exclusively at the 7-OH of diverse flavones [19].

3.3.3 Enzymatic Regulation of Biosynthesis

- Gene families: Zingiberaceae transcriptomes encode multiple F7OMT and CCoAOMT-like genes; their differential expression underlies rhizome-specific DMF accumulation [17] [20].

- Environmental cues: UV-B irradiation of citrus peel up-regulated a CCoAOMT-like gene (CrOMT1) >12-fold, concomitant with polymethoxyflavone build-up [20]; analogous light responses explain shading effects on DMF in K. parviflora [2].

- Metabolic flux: High endogenous SAM pools and low SAH feedback are required for efficient DMF biosynthesis; engineering studies increasing SAM synthetase expression boosted O-methylated flavone titres in heterologous hosts [21].

| Representative O-methyltransferases relevant to 5,7-dimethoxyflavone formation | Substrate preference | Key kinetic data | Reference |

|---|---|---|---|

| ROMT-9 (rice OMT) | Kaempferol 5-OH | Km 8.7 µM | [18] |

| SOMT-2 (soybean OMT) | Kaempferol 7-OH | Km 6.2 µM | [18] |

| PfOMT3 (*Perilla* 7-OMT) | Apigenin / Naringenin | kcat/Km 1386 M-¹ s-¹ | [19] |

| CrOMT1 (*Citrus* CCoAOMT-like) | Baicalein (6,7,8-tri-OH flavone) | Highest activity at 6-/8-OH | [20] |